molecular formula C24H17N3O4S B15002943 2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide

2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B15002943
M. Wt: 443.5 g/mol
InChI Key: KPBVEKCSGXCKQW-UHFFFAOYSA-N
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Description

2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a dibenzofuran moiety, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzofuran moiety: This can be achieved through the cyclization of biphenyl derivatives under oxidative conditions.

    Introduction of the thiazole ring: This is often done via a condensation reaction between a thioamide and an α-haloketone.

    Coupling reactions: The final step involves coupling the dibenzofuran and thiazole intermediates with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dibenzofuran moiety can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction of the thiazole ring can lead to dihydrothiazole derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.

Major Products

    Oxidation: Quinone derivatives of dibenzofuran.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzofuran moiety may intercalate with DNA, while the thiazole ring can interact with protein active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with similar aromatic properties.

    Thiazole derivatives: Compounds with a thiazole ring that exhibit similar biological activities.

    Benzamide derivatives: Compounds with a benzamide group that are used in various therapeutic applications.

Uniqueness

2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C24H17N3O4S

Molecular Weight

443.5 g/mol

IUPAC Name

2-[2-(dibenzofuran-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C24H17N3O4S/c28-22(26-15-9-10-17-16-5-1-4-8-20(16)31-21(17)13-15)14-30-19-7-3-2-6-18(19)23(29)27-24-25-11-12-32-24/h1-13H,14H2,(H,26,28)(H,25,27,29)

InChI Key

KPBVEKCSGXCKQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=CC=C4C(=O)NC5=NC=CS5

Origin of Product

United States

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